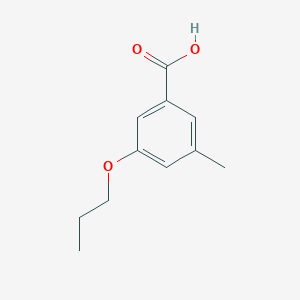

3-Methyl-5-propoxybenzoic acid

CAS No.:

Cat. No.: VC13551999

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O3 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 3-methyl-5-propoxybenzoic acid |

| Standard InChI | InChI=1S/C11H14O3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) |

| Standard InChI Key | XJQMQZHGKXRNEE-UHFFFAOYSA-N |

| SMILES | CCCOC1=CC(=CC(=C1)C(=O)O)C |

| Canonical SMILES | CCCOC1=CC(=CC(=C1)C(=O)O)C |

Introduction

Chemical Identity and Physicochemical Properties

3-Methyl-5-propoxybenzoic acid belongs to the class of benzoic acid derivatives, featuring a carboxylic acid functional group at position 1, a methyl group at position 3, and a propoxy group (-OCH₂CH₂CH₃) at position 5. Its molecular formula, C₁₁H₁₄O₃, corresponds to a molecular weight of 194.23 g/mol. While direct experimental data for this compound are scarce, comparisons to structurally related molecules allow for reasonable estimations of its properties (Table 1).

Table 1: Estimated Physicochemical Properties of 3-Methyl-5-Propoxybenzoic Acid

The methyl and propoxy substituents influence electronic and steric effects, potentially altering reactivity compared to unsubstituted benzoic acid. The electron-donating propoxy group may enhance solubility in nonpolar solvents, while the methyl group could stabilize the aromatic ring against electrophilic attack .

Synthesis and Structural Elucidation

The synthesis of 3-methyl-5-propoxybenzoic acid can be hypothesized through two primary routes, extrapolated from methods used for similar compounds:

Oxidation of a Substituted Benzyl Alcohol

A pathway analogous to the synthesis of 3-bromo-5-methylbenzoic acid involves oxidizing a pre-functionalized benzyl alcohol. For example, 3-methyl-5-propoxybenzyl alcohol could be treated with potassium permanganate (KMnO₄) in a mixed acetone-water system under reflux . This method typically achieves moderate yields (e.g., 60% for bromo analogs ) and requires careful control of reaction conditions to prevent over-oxidation.

Key Reaction Steps:

-

Protection of Carboxylic Acid: Convert 3-methyl-5-hydroxybenzoic acid to its methyl ester using methanol and catalytic sulfuric acid.

-

Propoxylation: Treat the ester with propyl bromide and K₂CO₃ in dimethylformamide (DMF) at 80–100°C.

-

Deprotection: Hydrolyze the ester back to the carboxylic acid using aqueous NaOH or HCl.

These findings suggest that 3-methyl-5-propoxybenzoic acid warrants investigation for metabolic disorders, though its efficacy and safety profile remain unvalidated.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s structure positions it as a potential intermediate in synthesizing more complex molecules. For example, esterification or amidation of the carboxylic acid group could yield derivatives with enhanced bioactivity or modified physicochemical properties .

Material Science

Alkoxybenzoic acids are employed in liquid crystal displays (LCDs) due to their mesogenic properties. The propoxy group’s flexibility might enable tunable phase transitions, though this requires experimental verification .

Agrochemistry

Benzoic acid derivatives are explored as herbicides and fungicides. The methyl and propoxy substituents could modulate interactions with plant enzymes, offering a pathway for novel agrochemical development.

Future Research Directions

-

Synthetic Optimization: Develop high-yield, scalable synthesis protocols.

-

Biological Screening: Evaluate anti-diabetic, anti-inflammatory, and antimicrobial activity in vitro and in vivo.

-

Computational Modeling: Predict physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties using QSAR (Quantitative Structure-Activity Relationship) models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume